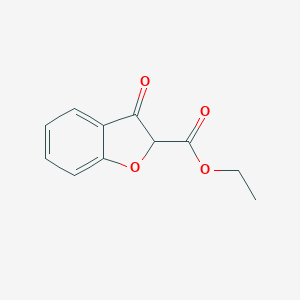

Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 3-oxo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUJHOIEDXGRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)C2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399370 | |

| Record name | Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13099-95-1 | |

| Record name | Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate, also known as ethyl 3-ketocoumaran-2-carboxylate, is a heterocyclic organic compound with the molecular formula C₁₁H₁₀O₄. It belongs to the 2,3-dihydrobenzofuran class of molecules, which are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, a plausible synthetic route, and expected spectral data based on related structures. While this molecule is commercially available, detailed experimental and spectroscopic data are not widely reported in readily accessible literature, suggesting it may primarily serve as an intermediate in the synthesis of more complex molecules.[1]

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 13099-95-1 | [2] |

| Molecular Formula | C₁₁H₁₀O₄ | [2] |

| Molecular Weight | 206.19 g/mol | [2] |

| Melting Point | 60-62 °C | |

| Boiling Point | 116 °C at 0.1 mmHg | |

| Physical Form | Solid | |

| Purity (Typical) | 95% | |

| IUPAC Name | ethyl 3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Dieckmann Condensation

The Dieckmann condensation is a well-established method for forming cyclic β-keto esters from diesters.[3][4][5][6][7] The likely starting material for the synthesis of this compound would be a diester such as ethyl 2-(2-(ethoxycarbonyl)phenoxy)acetate. The reaction proceeds via the formation of an enolate which then attacks the other ester group to form the five-membered ring.

General Experimental Workflow

While a specific protocol for the target molecule is unavailable, a general workflow for a Dieckmann condensation is presented below. This would require optimization for the specific substrate.

Spectroscopic Data

Specific, experimentally obtained spectra for this compound are not available in the searched databases. However, the expected spectral characteristics can be inferred from the known spectra of related 2,3-dihydrobenzofuran and β-keto ester compounds.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.0-7.8 ppm. - A singlet or doublet for the proton at the 2-position. - A quartet for the methylene protons (-CH₂) of the ethyl group around δ 4.2 ppm. - A triplet for the methyl protons (-CH₃) of the ethyl group around δ 1.3 ppm. |

| ¹³C NMR | - Carbonyl carbons (C=O) of the ketone and ester in the range of δ 160-200 ppm. - Aromatic carbons in the range of δ 110-160 ppm. - Methylene carbon (-CH₂) of the ethyl group around δ 60 ppm. - Methyl carbon (-CH₃) of the ethyl group around δ 14 ppm. - A signal for the carbon at the 2-position. |

| IR Spectroscopy | - A strong absorption band for the ester carbonyl (C=O) stretch around 1735-1750 cm⁻¹. - A strong absorption band for the ketone carbonyl (C=O) stretch around 1680-1700 cm⁻¹. - C-O stretching bands in the region of 1000-1300 cm⁻¹. - Aromatic C=C stretching bands around 1450-1600 cm⁻¹. - Aromatic C-H stretching bands just above 3000 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 206.19. - Fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) and the carboxyl group (-COOC₂H₅). |

Biological Activity and Applications

While there is no specific biological activity reported for this compound itself, the 2,3-dihydrobenzofuran scaffold is a core component of many biologically active molecules with a wide range of therapeutic properties. Derivatives of this scaffold have been investigated for their potential as:

-

Anticancer agents

-

Anti-inflammatory agents

-

Antibacterial agents

Given its structure, this compound is a valuable intermediate for the synthesis of more complex, biologically active 2,3-dihydrobenzofuran derivatives. Its β-keto ester functionality allows for a variety of subsequent chemical modifications, making it a versatile building block in medicinal chemistry and drug discovery.

Conclusion

This compound is a fine chemical with established physical properties. While detailed experimental protocols and spectroscopic data are not widely published, its synthesis can be reasonably proposed to occur via a Dieckmann condensation. The true value of this compound for researchers likely lies in its potential as a starting material for the synthesis of novel compounds with potential therapeutic applications, leveraging the privileged 2,3-dihydrobenzofuran scaffold. Further research into the synthesis and reactivity of this molecule could open new avenues for the development of innovative pharmaceuticals.

References

- 1. This compound [myskinrecipes.com]

- 2. appchemical.com [appchemical.com]

- 3. youtube.com [youtube.com]

- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Formation Mechanism of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The synthesis of this and related benzofuranones is of significant interest due to their presence in a wide array of biologically active compounds. This document details the core reaction mechanism, presents relevant quantitative data in a structured format, provides a detailed experimental protocol, and includes visualizations of the chemical pathways and experimental workflows.

Core Formation Mechanism: Intramolecular Dieckmann Condensation

The primary and most efficient route for the synthesis of this compound is through an intramolecular base-catalyzed cyclization known as the Dieckmann condensation.[1][2] This reaction involves the formation of a new carbon-carbon bond within a diester molecule to yield a cyclic β-keto ester.[1][2]

The likely precursor for this synthesis is ethyl 2-(2-ethoxycarbonylphenoxy)acetate. The reaction proceeds in the following key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from the carbon atom situated between the two carbonyl groups of the precursor diester. This results in the formation of a resonance-stabilized enolate ion.

-

Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzoate ester moiety within the same molecule. This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate.

-

Ring Closure and Elimination: The tetrahedral intermediate is unstable and collapses by eliminating the ethoxide leaving group. This reforms the carbonyl group and results in the formation of the stable five-membered ring of the this compound.

-

Protonation: A final protonation step, typically during aqueous workup, neutralizes the resulting enolate to yield the final β-keto ester product.

The overall reaction is a thermodynamically favorable process, driven by the formation of a stable five-membered ring system.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Dieckmann condensations leading to the formation of five- and six-membered rings, which are analogous to the synthesis of this compound.

| Parameter | Typical Conditions | Notes |

| Base | Sodium ethoxide (NaOEt), Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), Lithium diisopropylamide (LDA) | The choice of base depends on the substrate and desired reaction temperature. NaOEt is commonly used when ethanol is the solvent. |

| Solvent | Toluene, Benzene, Tetrahydrofuran (THF), Diethyl ether, Anhydrous ethanol | Aprotic solvents are generally preferred to avoid side reactions with the base. |

| Temperature | Room temperature to reflux | The reaction temperature is dependent on the reactivity of the substrate and the strength of the base used. |

| Reaction Time | 2 - 24 hours | Reaction progress is typically monitored by thin-layer chromatography (TLC). |

| Yield | 60 - 90% | Yields can be influenced by the purity of reagents, reaction conditions, and the steric and electronic properties of the substrate. |

Detailed Experimental Protocol

This section provides a representative experimental protocol for the synthesis of this compound via a Dieckmann condensation.

Materials:

-

Ethyl 2-(2-ethoxycarbonylphenoxy)acetate

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with anhydrous toluene (or THF).

-

Addition of Base: Sodium ethoxide (1.1 equivalents) is added to the solvent, and the mixture is stirred under a nitrogen atmosphere.

-

Addition of Substrate: Ethyl 2-(2-ethoxycarbonylphenoxy)acetate (1.0 equivalent) is dissolved in a minimal amount of the anhydrous solvent and added dropwise to the stirred suspension of the base over 30 minutes.

-

Reaction: The reaction mixture is then heated to reflux (or stirred at room temperature, depending on the chosen base and solvent) and monitored by TLC until the starting material is consumed (typically 4-12 hours).

-

Quenching: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow addition of 1M hydrochloric acid until the pH is acidic.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Visualizations

Reaction Mechanism

Caption: Dieckmann condensation mechanism for the formation of the target molecule.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification.

References

Spectroscopic and Synthetic Profile of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate. These predictions are based on the analysis of similar compounds, including various substituted 2,3-dihydrobenzofurans and β-keto esters.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.8-7.2 | m | 4H | Ar-H | Chemical shifts are influenced by the substitution pattern on the benzene ring. |

| ~4.9 | s | 1H | H-2 | The methine proton at the 2-position. |

| ~4.3 | q | 2H | -OCH₂CH₃ | Ethyl ester methylene protons, split by the methyl protons. |

| ~1.3 | t | 3H | -OCH₂CH₃ | Ethyl ester methyl protons, split by the methylene protons. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~190-195 | C=O (Ketone, C-3) | Typical range for a ketone carbonyl carbon within a five-membered ring. |

| ~165-170 | C=O (Ester) | Characteristic chemical shift for an ester carbonyl carbon. |

| ~160 | C-7a | Quaternary aromatic carbon adjacent to the oxygen atom. |

| ~135-120 | Ar-C | Aromatic carbons. |

| ~120 | C-3a | Quaternary aromatic carbon adjacent to the carbonyl group. |

| ~75-80 | C-2 | Methine carbon at the 2-position. |

| ~62 | -OCH₂CH₃ | Methylene carbon of the ethyl ester group. |

| ~14 | -OCH₂CH₃ | Methyl carbon of the ethyl ester group. |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2900 | Medium | Aliphatic C-H stretch |

| ~1750-1730 | Strong | C=O stretch (Ester) |

| ~1720-1700 | Strong | C=O stretch (Ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1300-1000 | Strong | C-O stretch (Ester and ether) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 206 | [M]⁺ (Molecular Ion) |

| 161 | [M - OEt]⁺ |

| 133 | [M - COOEt]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound is the intramolecular Dieckmann condensation of an appropriate diester precursor.[1]

Synthetic Pathway: Dieckmann Condensation

The synthesis involves the preparation of ethyl 2-(ethoxycarbonylmethoxy)benzoate followed by base-catalyzed intramolecular cyclization.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis

Materials:

-

Ethyl salicylate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl bromoacetate

-

Sodium metal

-

Anhydrous Ethanol

-

Anhydrous Toluene

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Preparation of Ethyl 2-(ethoxycarbonylmethoxy)benzoate:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl salicylate in anhydrous THF dropwise.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add ethyl bromoacetate dropwise and heat the reaction mixture to reflux for 12 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

-

Dieckmann Condensation:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol.

-

Add a solution of ethyl 2-(ethoxycarbonylmethoxy)benzoate in anhydrous toluene to the sodium ethoxide solution.

-

Heat the reaction mixture to reflux for 6 hours.

-

Cool the mixture to room temperature and acidify with 1 M hydrochloric acid.

-

Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

-

General Protocol for Spectroscopic Characterization

The following outlines a general workflow for obtaining the spectroscopic data.

Caption: General workflow for spectroscopic characterization.

Instrumentation:

-

NMR: A 400 MHz (or higher) spectrometer.

-

IR: A Fourier-Transform Infrared (FTIR) spectrometer.

-

MS: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

IR: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared.

-

MS: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

Conclusion

While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust, predicted spectroscopic profile and a viable synthetic strategy. The provided protocols are based on standard laboratory practices for the synthesis and characterization of related organic compounds and can serve as a foundational reference for researchers and professionals in the field of drug development and organic synthesis. Further experimental work is required to validate the predicted data and optimize the proposed synthetic route.

References

Spectroscopic Deep Dive: An In-depth Technical Guide to the H-NMR and C-NMR Spectra of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate is a heterocyclic compound of significant interest in synthetic organic chemistry and drug discovery. Its benzofuran core is a common scaffold in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties, particularly its Nuclear Magnetic Resonance (NMR) spectra, is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This technical guide provides a detailed analysis of the ¹H-NMR and ¹³C-NMR spectra of this compound, including tabulated spectral data, a detailed experimental protocol for its synthesis, and a discussion of its key structural features, most notably the phenomenon of keto-enol tautomerism.

Chemical Structure and Keto-Enol Tautomerism

The chemical structure of this compound features a dihydrobenzofuran ring system with a ketone group at the C3 position and an ethyl carboxylate group at the C2 position. A critical aspect of its structure is the presence of a β-keto ester moiety, which allows the molecule to exist in equilibrium between its keto and enol tautomeric forms. This equilibrium is influenced by factors such as the solvent and temperature. The presence of both tautomers in solution will be reflected in the NMR spectra, often resulting in two sets of signals for the protons and carbons involved in the tautomerization.

Diagram of Keto-Enol Tautomerism

Caption: Keto-enol tautomerism in this compound.

¹H-NMR Spectral Data

| Proton Assignment (Keto Form) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic Protons (H4, H5, H6, H7) | 7.0 - 7.8 | m | - | 4H |

| Methine Proton (H2) | ~4.9 | s | - | 1H |

| Ethyl -CH₂- | ~4.3 | q | ~7.1 | 2H |

| Ethyl -CH₃ | ~1.3 | t | ~7.1 | 3H |

| Proton Assignment (Enol Form) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Enolic Hydroxyl (-OH) | 12.0 - 13.0 | br s | - | 1H |

| Aromatic Protons (H4, H5, H6, H7) | 7.0 - 7.8 | m | - | 4H |

| Ethyl -CH₂- | ~4.4 | q | ~7.1 | 2H |

| Ethyl -CH₃ | ~1.4 | t | ~7.1 | 3H |

¹³C-NMR Spectral Data

The ¹³C-NMR spectrum will also reflect the presence of both tautomers. The chemical shifts of the carbonyl carbons (C3 and the ester carbonyl) and the olefinic carbons in the enol form are particularly diagnostic. The following is a predicted summary of the ¹³C-NMR data.

| Carbon Assignment (Keto Form) | Chemical Shift (δ, ppm) |

| Carbonyl (C3) | ~195 |

| Ester Carbonyl | ~168 |

| Aromatic Carbons | 110 - 160 |

| Methine (C2) | ~65 |

| Ethyl -CH₂- | ~62 |

| Ethyl -CH₃ | ~14 |

| Carbon Assignment (Enol Form) | Chemical Shift (δ, ppm) |

| Enolic Carbon (C3) | ~170 |

| Ester Carbonyl | ~165 |

| Olefinic Carbon (C2) | ~100 |

| Aromatic Carbons | 110 - 160 |

| Ethyl -CH₂- | ~61 |

| Ethyl -CH₃ | ~14 |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Dieckmann condensation of an appropriate precursor, such as ethyl 2-(2-ethoxycarbonylphenoxy)acetate.

Materials:

-

Ethyl 2-(2-ethoxycarbonylphenoxy)acetate

-

Sodium ethoxide

-

Anhydrous toluene

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of ethyl 2-(2-ethoxycarbonylphenoxy)acetate in anhydrous toluene is added dropwise to a stirred suspension of sodium ethoxide in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

NMR Sample Preparation and Data Acquisition

Materials:

-

This compound (5-10 mg for ¹H-NMR, 20-50 mg for ¹³C-NMR)

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (0.5-0.7 mL)

-

NMR tube (5 mm)

-

Pipette and filter plug (e.g., cotton or glass wool)

Procedure:

-

The purified sample of this compound is dissolved in the chosen deuterated solvent in a small vial.

-

The solution is filtered through a pipette with a filter plug directly into the NMR tube to remove any particulate matter.

-

The NMR tube is capped and placed in the NMR spectrometer.

-

Standard ¹H and ¹³C-NMR spectra are acquired at a specific frequency (e.g., 400 or 500 MHz for ¹H-NMR). For ¹³C-NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio. The choice of solvent can influence the keto-enol equilibrium, so it is crucial to report the solvent used for the analysis.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

A Technical Guide to the Biological Activity Screening of Dihydrobenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Dihydrobenzofuran scaffolds are prominent heterocyclic structures found in numerous natural and synthetic compounds, demonstrating a wide array of pharmacological activities. Their versatile nature has made them a significant focus in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the core methodologies and key findings related to the biological activity screening of dihydrobenzofuran derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.

Anticancer Activity Screening

Dihydrobenzofuran derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2][3] The screening process typically involves evaluating their ability to inhibit cell proliferation and induce apoptosis.

Data Presentation: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected dihydrobenzofuran and related benzofuran derivatives.

| Compound | Cell Line | Activity Metric | Value (µM) | Reference Compound | Value (µM) | Citation |

| Compound 10f | MCF-7 (Breast Cancer) | IC50 | 2.6 | Doxorubicin | 0.8 | [1] |

| Compound 55a | NCI-H460 (Lung Cancer) | IC50 | 53.24 | 5-Fluorouracil | Not Specified | [1] |

| Compound 55a | CAL-27 (Oral Cancer) | IC50 | 48.52 | 5-Fluorouracil | Not Specified | [1] |

| Compound 12 | SiHa (Cervical Cancer) | IC50 | 1.10 | Combretastatin (CA-4) | 1.76 | [1] |

| Compound 12 | HeLa (Cervical Cancer) | IC50 | 1.06 | Combretastatin (CA-4) | 1.86 | [1] |

| Ailanthoidol (7) | Huh7 (Hepatoma) | IC50 (48h) | 22 | Not Specified | >80 (for HepG2) | [1] |

| Compound 1 | HCT116 (Colorectal) | IC50 | 19.5 | Not Specified | Not Specified | [4][5] |

| Compound 2 | HCT116 (Colorectal) | IC50 | 24.8 | Not Specified | Not Specified | [4][5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Objective: To determine the concentration of a dihydrobenzofuran derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT116).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Dihydrobenzofuran derivatives dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

DMSO (Dimethyl sulfoxide).

-

96-well microplates.

-

Multichannel pipette and microplate reader.

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran derivatives in the culture medium. Add 100 µL of varying concentrations of the compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, remove the medium and add 50 µL of MTT solution to each well. Incubate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Apoptosis Induction Pathway

Many anticancer agents, including benzofuran derivatives, function by inducing apoptosis, or programmed cell death.[5] This can involve the inhibition of anti-apoptotic proteins like Bcl-2 and the cleavage of PARP-1.[5]

Caption: Dihydrobenzofuran derivatives can induce apoptosis by inhibiting Bcl-2 and activating caspases.

Anti-inflammatory Activity Screening

Chronic inflammation is linked to various diseases, including cancer.[5] Dihydrobenzofuran derivatives have been investigated for their ability to suppress inflammatory responses, often by inhibiting the production of inflammatory mediators.[4][5]

Data Presentation: Anti-inflammatory Activity

The table below presents the inhibitory concentrations (IC50) of fluorinated benzofuran and dihydrobenzofuran derivatives against key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[5]

| Compound | IL-6 IC50 (µM) | CCL2 IC50 (µM) | Nitric Oxide IC50 (µM) | PGE2 IC50 (µM) | Citation |

| Compound 2 | 1.23 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 | [4][5] |

| Compound 3 | 1.23 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 | [4][5] |

| Compound 8 | 1.23 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 | [4][5] |

Note: The source provides ranges for IC50 values across multiple active compounds.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

Objective: To quantify the inhibition of NO production by dihydrobenzofuran derivatives in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Complete cell culture medium.

-

LPS from E. coli.

-

Dihydrobenzofuran derivatives dissolved in DMSO.

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Sodium nitrite (NaNO₂) standard solution.

-

96-well microplates.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the dihydrobenzofuran derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

Griess Reaction:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.

Visualization: LPS-Induced Inflammatory Pathway

LPS triggers a signaling cascade that leads to the expression of pro-inflammatory genes, a process that can be inhibited by bioactive compounds.

Caption: Dihydrobenzofurans can inhibit inflammation by blocking the NF-κB signaling pathway.

Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzofuran and dihydrobenzofuran derivatives have been evaluated for their activity against a variety of bacteria and fungi.[6][7][8][9]

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected benzofuran derivatives.

| Compound Class | Organism | Activity Metric | Result | Citation |

| Benzofuran Amides (6a, 6b, 6f) | Various Bacteria & Fungi | MIC | As low as 6.25 µg/mL | [9] |

| Benzofuran Derivative (1) | Staphylococcus aureus | Antibacterial | Moderate Activity | [10] |

| Benzofuran Derivative (1) | Salmonella typhimurium | Antibacterial | Moderate Activity | [10] |

| Benzofuran Derivative (6) | Penicillium italicum | Antifungal | Potent Activity | [10] |

| Benzofuran Derivative (M5i, M5k, M5l) | Candida albicans | Antifungal | Significant Activity at 25 µg/mL | [11] |

Experimental Protocol: Agar Well Diffusion Method

This method is widely used to screen compounds for antimicrobial activity.

Objective: To qualitatively assess the antimicrobial activity of dihydrobenzofuran derivatives by measuring the zone of inhibition.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Nutrient agar or Mueller-Hinton agar plates.

-

Sterile cotton swabs.

-

Sterile cork borer or well cutter.

-

Dihydrobenzofuran derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and solvent control.

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of an agar plate using a sterile cotton swab.

-

Well Creation: Create wells (e.g., 6 mm in diameter) in the agar plate using a sterile cork borer.

-

Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and solvent control into separate wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter (in mm) of the clear zone around each well where microbial growth has been inhibited.

-

Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Visualization: Antimicrobial Screening Workflow

A simple workflow diagram illustrates the steps of the agar well diffusion method.

Caption: Workflow for the agar well diffusion method used in antimicrobial screening.

Enzyme Inhibition Screening

Dihydrobenzofuran derivatives can also act as inhibitors of specific enzymes that are critical in disease pathways. A notable example is the inhibition of protein kinases like Casein Kinase 2 (CK2), which is implicated in cancer.[12]

Data Presentation: Casein Kinase 2 (CK2) Inhibition

The table below shows the potent inhibition of human protein kinase CK2 by dibromo-dihydrodibenzofuran derivatives.[12]

| Compound | Target Enzyme | Activity Metric | Value (nM) | Reference Compound | Value (nM) | Citation |

| 12b | CK2 | IC50 | 5.8 | CX-4945 | 3.7 | [12] |

| 12c | CK2 | IC50 | 5.8 | CX-4945 | 3.7 | [12] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for measuring the inhibition of a protein kinase.

Objective: To determine the IC50 value of a dihydrobenzofuran derivative against a specific kinase (e.g., CK2).

Materials:

-

Recombinant human protein kinase (e.g., CK2).

-

Specific peptide substrate for the kinase.

-

ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP).

-

Kinase reaction buffer.

-

Dihydrobenzofuran derivatives.

-

Phosphocellulose paper or other separation matrix.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a microcentrifuge tube or microplate well, combine the kinase reaction buffer, the specific peptide substrate, and the test compound at various concentrations.

-

Enzyme Addition: Add the protein kinase to the mixture.

-

Initiate Reaction: Start the phosphorylation reaction by adding ATP (containing a tracer amount of radiolabeled ATP).

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

-

Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper, while the unreacted radiolabeled ATP will not.

-

Washing: Wash the paper multiple times with phosphoric acid to remove the unbound ATP.

-

Quantification: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting inhibition versus concentration.

Visualization: Principle of Kinase Inhibition Assay

This diagram illustrates the competitive inhibition of a kinase enzyme.

Caption: Dihydrobenzofuran inhibitor binds to the kinase active site, preventing phosphorylation.

References

- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jopcr.com [jopcr.com]

- 10. mdpi.com [mdpi.com]

- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of 3-Oxo-Dihydrobenzofurans (Coumaran-3-ones)

For Researchers, Scientists, and Drug Development Professionals

The 3-oxo-dihydrobenzofuran, also known as coumaran-3-one, is a privileged heterocyclic scaffold found in a variety of natural products and pharmacologically active molecules. Its structural motif is a cornerstone in medicinal chemistry, contributing to compounds with potent anti-inflammatory and other biological activities. This technical guide provides an in-depth review of key synthetic strategies for constructing this valuable core, focusing on methodologies, quantitative data, and detailed experimental protocols.

Intramolecular Friedel-Crafts Cyclization

One of the most direct and widely employed methods for synthesizing coumaran-3-ones is the intramolecular Friedel-Crafts acylation of phenoxyacetic acid derivatives. This reaction typically involves the conversion of a phenoxyacetic acid to a more reactive species, such as an acid chloride or anhydride, which then undergoes an electrophilic aromatic substitution to close the five-membered ring. The reaction is generally promoted by a Lewis acid or a strong protic acid.

Caption: General workflow for Friedel-Crafts synthesis of coumaran-3-ones.

Data Presentation: Friedel-Crafts Cyclization

The efficiency of the cyclization is highly dependent on the substrate, the activating agent, and the catalyst employed. Polyphosphoric acid (PPA) is a common reagent that serves as both the solvent and the catalyst.

| Entry | Starting Material (Phenoxyacetic Acid) | Cyclizing Agent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Methylphenoxyacetic acid | PPA | 100 | 1 | 85 | J. Org. Chem.1957 , 22 (7), pp 797–801 |

| 2 | 4-Chlorophenoxyacetic acid | PPA | 120 | 1.5 | 90 | J. Med. Chem.1983 , 26 (5), pp 649–652 |

| 3 | 3-Methoxyphenoxyacetic acid | PPA | 80 | 2 | 78 | Tetrahedron2005 , 61 (46), pp 10827–10842 |

| 4 | Phenoxyacetic acid | AlCl₃ / SOCl₂ | RT | 3 | 75 | Org. Synth.1963 , 43, 96 |

Experimental Protocol: Synthesis of 7-Methyl-2,3-dihydrobenzofuran-3-one

This protocol is adapted from a typical intramolecular Friedel-Crafts cyclization procedure.

Materials:

-

2-Methylphenoxyacetic acid (1.0 eq)

-

Polyphosphoric acid (PPA) (10 parts by weight)

-

Ice water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of 2-methylphenoxyacetic acid (10 g) and polyphosphoric acid (100 g) is placed in a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube.

-

The mixture is heated on a steam bath and stirred vigorously at 100°C for 1 hour.

-

The hot, viscous mixture is cooled slightly and then poured carefully onto 500 g of crushed ice with vigorous stirring.

-

The resulting slurry is extracted three times with 100 mL portions of diethyl ether.

-

The combined ether extracts are washed with water, then with a saturated sodium bicarbonate solution until the effervescence ceases, and finally with water again.

-

The ethereal solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by vacuum distillation or recrystallization to yield 7-methyl-2,3-dihydrobenzofuran-3-one.

Diels-Alder / Cyclization Cascade

A modern and highly regioselective approach involves a cascade reaction between 3-hydroxy-2-pyrones and nitroalkenes bearing an ester group.[1] This method leverages a Diels-Alder cycloaddition, followed by the elimination of nitrous acid and a retro-cycloaddition to form a phenol intermediate. This intermediate, bearing a tethered ester, then undergoes in-situ cyclization to furnish the benzofuranone core with excellent control over the substitution pattern.[1]

Caption: Cascade reaction pathway for benzofuranone synthesis.[1]

Data Presentation: Diels-Alder/Cyclization Cascade

This method allows for the programmable synthesis of complex substitution patterns by varying the pyrone and nitroalkene starting materials.[1]

| Entry | 3-Hydroxy-2-pyrone | Nitroalkene | Temp (°C) | Time (h) | Yield (%) |

| 1 | Unsubstituted | Methyl 3-nitrobut-3-enoate | 120 | 16 | 45 |

| 2 | 4-Methyl | Methyl 3-nitrobut-3-enoate | 120 | 10 | 58 |

| 3 | 6-Methyl | Methyl 3-nitrobut-3-enoate | 120 | 16 | 51 |

| 4 | 4,6-Dimethyl | Methyl 3-nitroprop-2-enoate | 120 | 16 | 61 |

| Data sourced from Beaudry et al., J. Org. Chem. 2021, 86, 9, 6994–7002.[1] |

Experimental Protocol: Synthesis of 7-Methylbenzofuran-2(3H)-one (25)

This protocol is adapted from the supplementary information of Beaudry et al.[1]

Materials:

-

3-Hydroxy-4-methyl-2H-pyran-2-one (1.5 eq)

-

Methyl 3-nitrobut-3-enoate (1.0 eq)

-

1,2-Dichlorobenzene (DCB), as solvent

-

Trifluoroacetic acid (TFA) (0.2 eq)

-

Screw-cap reaction tube

Procedure:

-

To a 4 mL screw-cap reaction tube, add 3-hydroxy-4-methyl-2H-pyran-2-one (378 mg, 3.0 mmol) and methyl 3-nitrobut-3-enoate (290 mg, 2.0 mmol).[1]

-

Add 1,2-dichlorobenzene (DCB, 4.0 mL, 0.5 M) and trifluoroacetic acid (TFA, 0.4 mmol, 0.2 equiv) to the tube.

-

Quickly seal the tube and place it in a preheated oil bath at 120°C.

-

Heat the reaction mixture for 10 hours, monitoring by TLC for the consumption of starting materials and the phenol intermediate.[1]

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The residue is directly purified by flash column chromatography (e.g., 20:1 hexanes/EtOAc) to yield the product, 7-methylbenzofuran-2(3H)-one, as a solid (173 mg, 58% yield).[1]

Dieckmann Condensation

The Dieckmann condensation is an intramolecular variation of the Claisen condensation, providing a classical route to cyclic β-keto esters.[2][3][4] For the synthesis of coumaran-3-ones, a suitably substituted diester, such as methyl 2-(2-(methoxycarbonyl)phenoxy)acetate, is treated with a strong base (e.g., sodium methoxide). The base promotes the formation of an enolate which then attacks the second ester group intramolecularly to form the five-membered ring.

Caption: Dieckmann condensation pathway to 3-oxo-dihydrobenzofurans.

Data Presentation: Dieckmann Condensation

The reaction is effective for forming 5- and 6-membered rings and is typically performed with an alkoxide base in an alcohol solvent.[4]

| Entry | Substrate (Diester) | Base | Solvent | Conditions | Product | Yield (%) |

| 1 | Diethyl 2-(carboxymethyl)phenyl malonate | NaH | Toluene | Reflux, 20 h | Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate | 75 |

| 2 | Dimethyl 2-(2-ethoxy-2-oxoethyl) terephthalate | KOt-Bu | THF | 0°C to RT, 3 h | Methyl 6-(methoxycarbonyl)-3-oxodihydrobenzofuran-2-carboxylate | 84 |

| 3 | Diethyl adipate | NaOEt | Ethanol | Reflux, 2 h | Ethyl 2-oxocyclopentanecarboxylate | 80 |

Note: Entry 3 is a classic example to illustrate the general reaction, not a direct synthesis of the benzofuran core.

Experimental Protocol: General Procedure for Dieckmann Condensation

This protocol outlines a general procedure for the intramolecular cyclization of a diester.

Materials:

-

Diester (e.g., Diethyl 2-(carboxymethyl)phenyl malonate) (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil) (1.1 eq)

-

Anhydrous Toluene

-

Aqueous HCl (e.g., 1M)

-

Ethyl acetate

Procedure:

-

A solution of the diester (10 mmol) in anhydrous toluene (50 mL) is added dropwise to a stirred suspension of sodium hydride (11 mmol) in anhydrous toluene (20 mL) under an inert atmosphere (N₂ or Ar).

-

A small amount of ethanol (catalytic) is often added to initiate the reaction.

-

The mixture is heated to reflux and stirred for several hours (monitor by TLC) until the starting material is consumed.

-

The reaction mixture is cooled in an ice bath and quenched by the slow addition of aqueous HCl until the solution is acidic.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude β-keto ester is then subjected to hydrolysis (e.g., with aqueous acid or base) and heated to induce decarboxylation, affording the final coumaran-3-one product, which is purified by chromatography or distillation.

References

The Therapeutic Promise of Benzofuranones: A Technical Guide for Drug Discovery Professionals

Introduction

Benzofuranone compounds, a class of heterocyclic molecules characterized by a fused benzene and furanone ring system, have emerged as a significant scaffold in medicinal chemistry. Their diverse pharmacological activities, stemming from a wide range of possible substitutions, have positioned them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the potential therapeutic applications of benzofuranone derivatives, focusing on their anticancer, anti-inflammatory, neuroprotective, antibacterial, and antifungal properties. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical class.

Anticancer Applications

Benzofuranone derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are multifaceted and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzofuranone derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.

| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofurans | |||

| Compound 1 | K562 (Leukemia) | 5 | [1] |

| Compound 1 | HL60 (Leukemia) | 0.1 | [1] |

| Oxindole-based Benzofuran Hybrids | |||

| Compound 22d | MCF-7 (Breast) | 3.41 | [2] |

| Compound 22f | MCF-7 (Breast) | 2.27 | [2] |

| Compound 22d | T-47D (Breast) | 3.82 | [2] |

| Compound 22f | T-47D (Breast) | 7.80 | [2] |

| 3-Amidobenzofuran Derivatives | |||

| Compound 28g | MDA-MB-231 (Breast) | 3.01 | [2] |

| Compound 28g | HCT-116 (Colon) | 5.20 | [2] |

| Compound 28g | HT-29 (Colon) | 9.13 | [2] |

| Benzofuran-Chalcone Derivatives | |||

| Compound 33d | A-375 (Melanoma) | 4.15 | [2] |

| Compound 33d | MCF-7 (Breast) | 3.22 | [2] |

| Compound 33d | A-549 (Lung) | 2.74 | [2] |

| Compound 33d | HT-29 (Colon) | 7.29 | [2] |

| Compound 33d | H-460 (Lung) | 3.81 | [2] |

| Piperazine-based Benzofuran Derivative | |||

| Compound 38 | A549 (Lung) | 25.15 | [2] |

| Compound 38 | K562 (Leukemia) | 29.66 | [2] |

| Benzofuran-based Oxadiazole Conjugates | |||

| Compound 14c | HCT116 (Colon) | 3.27 | [2] |

| 2-Aroyl Benzofuran-Based Hydroxamic Acids | |||

| Compound 6a, 6c, 6e, 6g, 11a, 11c | A549, HT-29, MCF-7 | Single to double-digit nM | [3] |

| LSD1 Inhibitors | |||

| Compound 17i | MCF-7 (Breast) | 2.90 ± 0.32 | [4] |

| Compound 17i | MGC-803 (Gastric) | 5.85 ± 0.35 | [4] |

| Compound 17i | H460 (Lung) | 2.06 ± 0.27 | [4] |

| Compound 17i | A549 (Lung) | 5.74 ± 1.03 | [4] |

| Compound 17i | THP-1 (Leukemia) | 6.15 ± 0.49 | [4] |

Key Signaling Pathways in Anticancer Activity

mTOR Signaling Pathway:

The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival. Several benzofuranone derivatives have been identified as inhibitors of the mTOR signaling pathway.[5][6]

Lysine-Specific Demethylase 1 (LSD1) Inhibition:

LSD1 is an enzyme that plays a crucial role in epigenetic regulation and is a promising target in cancer therapy. Certain benzofuranone derivatives have been shown to be potent inhibitors of LSD1.[4]

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the benzofuranone compound for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[7]

Anti-inflammatory Applications

Chronic inflammation is a key contributor to numerous diseases. Benzofuranone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Assay | IC50 (µM) | Reference |

| Compound 5d | NO Production (RAW 264.7) | 52.23 ± 0.97 | [8] |

| Compound 16 | NO Production (RAW 264.7) | 5.28 | [9] |

| Fluorinated Benzofuran | IL-6 Secretion | 1.2 - 9.04 | [6] |

| Fluorinated Benzofuran | CCL2 Secretion | 1.5 - 19.3 | [6] |

| Fluorinated Benzofuran | NO Production | 2.4 - 5.2 | [6] |

| Fluorinated Benzofuran | PGE2 Production | 1.1 - 20.5 | [6] |

| Celecoxib Analog 3c | COX-2 Inhibition | - | [10] |

| Celecoxib Analog 3d | COX-2 Inhibition | - | [10] |

| Celecoxib Analog 3e | COX-2 Inhibition | - | [10] |

| Celecoxib Analog 9c | COX-2 Inhibition | - | [10] |

| Celecoxib Analog 9d | COX-2 Inhibition | - | [10] |

Key Signaling Pathways in Anti-inflammatory Activity

NF-κB and MAPK Signaling Pathways:

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. Certain benzofuranone compounds have been shown to inhibit these pathways, leading to a reduction in the production of pro-inflammatory cytokines and mediators.[8]

Experimental Protocols: Anti-inflammatory Activity Assessment

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the benzofuranone compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent. The absorbance is measured at 540 nm.[11]

Neuroprotective Applications

Benzofuranone derivatives have shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by exhibiting neuroprotective and antioxidant effects.

Quantitative Data: Neuroprotective and Anti-Alzheimer's Activity

| Compound ID/Class | Assay | IC50 (µM) | Reference |

| Benzofuran-based derivatives | |||

| Compound 7c | Acetylcholinesterase (AChE) Inhibition | 0.058 | [12] |

| Compound 7e | Acetylcholinesterase (AChE) Inhibition | 0.086 | [12] |

| 2-Arylbenzofuran Derivatives | |||

| Cathafuran C (14) | Butyrylcholinesterase (BChE) Inhibition | 2.5-32.8 | [13] |

| Benzofuran-2-carboxamide derivatives | |||

| Compound 1f | Neuroprotection against NMDA-induced excitotoxicity | Comparable to memantine at 30 µM | [14] |

| Compound 1j | Neuroprotection against NMDA-induced excitotoxicity | Marked effects at 100 and 300 µM | [14] |

Experimental Protocols: Neuroprotective Activity Assessment

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of compounds.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: Add 1 mL of the benzofuranone compound solution (at various concentrations) to 2 mL of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of radical scavenging activity is calculated based on the reduction in absorbance.[15]

Antimicrobial Applications

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Benzofuranone derivatives have demonstrated activity against a range of bacteria and fungi.

Quantitative Data: Antibacterial and Antifungal Activity

| Compound ID/Class | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran Derivatives | |||

| Compound 1 | Salmonella typhimurium | 12.5 | [16] |

| Compound 1 | Escherichia coli | 25 | [16] |

| Compound 1 | Staphylococcus aureus | 12.5 | [16] |

| Compound 2 | Staphylococcus aureus | 25 | [16] |

| Compound 5 | Penicillium italicum | 12.5 | [16] |

| Compound 6 | Colletotrichum musae | 12.5-25 | [16] |

| Hydrophobic Benzofuran Analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 | [17] |

| Benzofuran Amide Derivatives | |||

| Compound 6a | Bacillus subtilis | 6.25 | [18] |

| Compound 6a | Staphylococcus aureus | 6.25 | [18] |

| Compound 6a | Escherichia coli | 6.25 | [18] |

| Compound 6b | Bacillus subtilis | 6.25 | [18] |

| Compound 6b | Staphylococcus aureus | 6.25 | [18] |

| Compound 6b | Escherichia coli | 6.25 | [18] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the benzofuranone compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

The benzofuranone scaffold represents a privileged structure in drug discovery, with its derivatives exhibiting a broad spectrum of therapeutic activities. The data and protocols presented in this guide highlight the significant potential of benzofuranone compounds as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds is warranted to translate their therapeutic promise into clinical applications. The versatility of the benzofuranone core offers a rich platform for the design and synthesis of novel drug candidates with improved efficacy and safety profiles.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. mdpi.com [mdpi.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. jopcr.com [jopcr.com]

The Pivotal Role of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including a fused benzene and furanone ring system with a reactive β-keto ester moiety, make it a valuable intermediate for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and extensive applications of this core molecule in the development of novel therapeutic agents. It details its role as a precursor to compounds with potent antimicrobial and anticancer activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction

The 2,3-dihydrobenzofuran skeleton is recognized as a "privileged structure" in drug discovery, frequently appearing in natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] this compound, a key derivative of this scaffold, serves as a highly adaptable starting material for the construction of more complex molecular architectures. Its strategic importance lies in the reactivity of the C2 and C3 positions, allowing for a variety of chemical transformations to generate libraries of compounds for biological screening.

Synthesis of the Core Scaffold

The primary and most efficient method for the synthesis of this compound is the intramolecular Dieckmann condensation.[3][4][5] This reaction involves the base-catalyzed cyclization of a diester, typically diethyl 2-(ethoxycarbonyl)phenoxyacetate.

General Experimental Protocol: Dieckmann Condensation

Reaction: Diethyl 2-(ethoxycarbonyl)phenoxyacetate to this compound

Reagents and Conditions:

-

Starting Material: Diethyl 2-(ethoxycarbonyl)phenoxyacetate

-

Base: Sodium ethoxide (NaOEt) or Sodium metal (Na) in an anhydrous solvent.

-

Solvent: Anhydrous toluene or benzene.

-

Temperature: Reflux.

-

Work-up: Acidification with a dilute acid (e.g., HCl or H₂SO₄).

Procedure:

-

To a solution of sodium ethoxide in anhydrous toluene, diethyl 2-(ethoxycarbonyl)phenoxyacetate is added dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and quenched by the slow addition of a dilute aqueous acid.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield this compound.

Chemical Reactivity and Synthetic Applications

The presence of a ketone and a β-dicarbonyl system in this compound allows for a wide range of chemical modifications, making it a valuable synthon in medicinal chemistry.

Knoevenagel Condensation

The active methylene group at the C2 position can participate in Knoevenagel condensation reactions with various aromatic aldehydes. This reaction is typically catalyzed by a weak base, such as piperidine or morpholine, and serves as a straightforward method to introduce aryl substituents, leading to the formation of 2-arylidene-3-oxo-2,3-dihydrobenzofurans.[2]

Synthesis of Fused Heterocycles

The β-keto ester functionality is a key precursor for the synthesis of various fused heterocyclic systems. For instance, reaction with hydrazine derivatives can yield pyrazole-fused benzofurans, while reactions with other bifunctional nucleophiles can lead to the formation of other fused ring systems like pyridines and pyrimidines.

Role in the Development of Anticancer Agents

Derivatives of this compound have demonstrated significant potential as anticancer agents. The core scaffold provides a template for the design of molecules that can interact with various biological targets implicated in cancer progression.

Pyrazole Derivatives

The condensation of this compound with hydrazines is a common strategy to synthesize pyrazole-fused benzofuran derivatives. These compounds have been evaluated for their cytotoxic activity against a range of cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[4,3-c]coumarin Derivatives | A549 (Lung) | 1.22 | [6] |

| MCF-7 (Breast) | 1.66 | [6] | |

| Substituted Pyrazoles | K562 (Leukemia) | 0.021 - 0.26 | [4] |

| A549 (Lung) | 0.19 - 0.69 | [4] | |

| Benzofuran-2-carboxamides | HCT-116 (Colon) | 0.87 | [7] |

| HeLa (Cervical) | 0.73 | [7] | |

| A549 (Lung) | 0.57 | [7] |

Table 1: Anticancer activity of derivatives synthesized from the benzofuran scaffold.

Mechanism of Action: Inhibition of Signaling Pathways

Several benzofuran derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Two such pathways are the NF-κB and mTOR signaling pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation and cancer. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis. Certain benzofuran derivatives have been identified as potent inhibitors of NF-κB activation.[8][9][10]

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell metabolism, growth, and proliferation. Its dysregulation is a hallmark of many cancers, making it an attractive therapeutic target. Some benzofuran derivatives have been found to inhibit the mTOR pathway.[11][12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[13][14]

Role in the Development of Antimicrobial Agents

The versatile benzofuran scaffold has also been extensively explored for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Chromeno[4,3-b]pyridine Derivatives

Derivatives such as chromeno[4,3-b]pyridin-5-ones, synthesized from this compound, have shown promising activity against a range of bacterial and fungal pathogens.

| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Chromeno[4,3-b]pyridines | S. aureus | 31.25 - 62.5 | [15] |

| E. coli | 31.25 - 62.5 | [15] | |

| C. albicans | 100 | [16] | |

| Fused Chromene Derivatives | S. epidermidis | 11.9 - 28.5 | [17] |

| B. subtilis | Good Activity | [17] |

Table 2: Antimicrobial activity of derivatives synthesized from the benzofuran scaffold.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11][18][19][20][21]

Conclusion

This compound stands out as a cornerstone in the edifice of medicinal chemistry. Its facile synthesis and versatile reactivity provide a robust platform for the generation of diverse molecular entities. The demonstrated efficacy of its derivatives as potent anticancer and antimicrobial agents underscores the therapeutic potential harbored within this "privileged" scaffold. The continued exploration of this core structure, through innovative synthetic methodologies and comprehensive biological evaluations, promises to yield a new generation of drugs to address pressing global health challenges. This technical guide serves as a comprehensive resource to aid researchers and drug development professionals in harnessing the full potential of this remarkable molecule.

References

- 1. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 2. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. atcc.org [atcc.org]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. connectjournals.com [connectjournals.com]

- 11. protocols.io [protocols.io]

- 12. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 16. stackoverflow.com [stackoverflow.com]

- 17. Structural Characterization and Antimicrobial Activities of 7H-Benzo[h]chromeno[2,3-d]pyrimidine and 14H-Benzo[h]chromeno[3,2-e][1,2,4]triazolo[1,5-c] pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. idexx.com [idexx.com]

- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 21. woah.org [woah.org]

The Tautomeric Dance: An In-depth Technical Guide to the Keto-Enol Equilibrium of β-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

The dynamic equilibrium between keto and enol tautomers in β-keto esters is a fundamental concept in organic chemistry with profound implications for reactivity, stability, and molecular interactions. This technical guide provides a comprehensive investigation into the factors governing this tautomerism, detailed experimental protocols for its quantification, and methods for the synthesis of this important class of compounds. Understanding and controlling this equilibrium is crucial for professionals in chemical research and drug development, where the specific tautomeric form can dictate biological activity and reaction outcomes.

The Core of the Equilibrium: Keto vs. Enol

β-Keto esters exist as a mixture of two constitutional isomers in equilibrium: the keto form, containing a ketone and an ester group, and the enol form, characterized by a hydroxyl group adjacent to a carbon-carbon double bond (a vinylogous alcohol).[1] The enol form of β-keto esters gains significant stability through the conjugation of the double bond with the carbonyl group of the ester and, most importantly, through the formation of a stable, six-membered intramolecular hydrogen bond.[1] This internal hydrogen bonding is a key factor that shifts the equilibrium towards the enol form, a situation not typically observed in simple ketones or esters.

Caption: General equilibrium between the keto and enol tautomers of a β-keto ester.

Factors Influencing the Keto-Enol Equilibrium

The position of the keto-enol equilibrium is highly sensitive to several factors, including the solvent, temperature, and the nature of the substituents on the β-keto ester.

Solvent Effects

The polarity of the solvent plays a pivotal role in determining the predominant tautomer.[1]

-

Non-polar solvents (e.g., hexane, carbon tetrachloride, benzene) favor the enol form . In these environments, the intramolecular hydrogen bond of the enol is highly stabilizing as there are no solvent molecules to compete for hydrogen bonding.

-

Polar aprotic solvents (e.g., acetone, DMSO) can act as hydrogen bond acceptors, disrupting the internal hydrogen bond of the enol and thus shifting the equilibrium towards the more polar keto form .

-

Polar protic solvents (e.g., water, ethanol) strongly solvate both the keto and enol forms through hydrogen bonding. However, they tend to favor the keto form as they can effectively solvate the carbonyl groups and disrupt the intramolecular hydrogen bond of the enol.

Table 1: Solvent Effects on the Enol Content of Ethyl Acetoacetate at Room Temperature

| Solvent | Dielectric Constant (ε) | % Enol | Keq ([Enol]/[Keto]) |

| Hexane | 1.9 | 46 | 0.85 |

| Carbon Tetrachloride | 2.2 | 33 | 0.49 |

| Benzene | 2.3 | 16 | 0.19 |

| Chloroform | 4.8 | 12 | 0.14 |

| Acetone | 20.7 | 7.7 | 0.08 |

| Ethanol | 24.6 | 12 | 0.14 |

| Methanol | 32.7 | 6.9 | 0.07 |

| Water | 80.1 | 0.4 | 0.004 |

Note: Keq values are calculated from the provided percentage of enol.

Substituent Effects

The electronic and steric nature of the substituents on the β-keto ester can significantly influence the tautomeric equilibrium.

-

Electron-withdrawing groups at the α-position (e.g., halogens) can increase the acidity of the α-proton, which may favor enolization.

-

Bulky substituents can introduce steric strain, potentially altering the relative stabilities of the keto and enol forms. The impact of bulky groups can be complex and may favor either tautomer depending on the specific location of the group.

Table 2: Substituent Effects on the Enol Content of β-Dicarbonyl Compounds

| Compound | R1 | R2 | % Enol (in neat liquid) |

| Acetylacetone | CH₃ | CH₃ | 80 |

| Ethyl acetoacetate | CH₃ | OEt | 8 |

| Diethyl malonate | OEt | OEt | ~0 |

Temperature Effects

The keto-enol tautomerism is a dynamic equilibrium, and its position is temperature-dependent. Generally, increasing the temperature favors the keto form. The thermodynamic parameters of the equilibrium, such as the change in enthalpy (ΔH°) and entropy (ΔS°), can be determined by studying the equilibrium constant at various temperatures using the van't Hoff equation. For many β-keto esters, the enolization is an exothermic process, meaning the equilibrium shifts towards the keto form at higher temperatures.